5-Hydroxylysine

Beschreibung

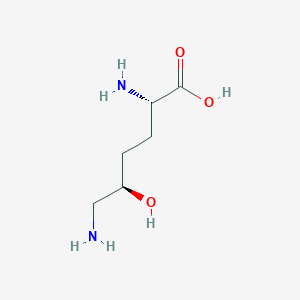

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMODUONRAFBET-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317083 | |

| Record name | L-Hydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Hydroxylysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

23 mg/mL | |

| Record name | 5-Hydroxylysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1190-94-9 | |

| Record name | L-Hydroxylysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxylysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Hydroxylysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythro-5-hydroxy-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQB349IUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxylysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Identification of 5-Hydroxylysine: A Technical Chronicle

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxylysine is a post-translationally modified amino acid that is a hallmark of collagen, the most abundant protein in mammals. Its discovery and the subsequent elucidation of its biosynthesis and function have been pivotal in understanding the biochemistry of connective tissues. This technical guide provides an in-depth history of the identification of this compound, detailing the experimental protocols that were foundational to its discovery and the modern analytical techniques used for its characterization.

The Initial Discovery: A Serendipitous Finding in Gelatin Hydrolysates

The journey to identify this compound began in 1921 with the work of Donald D. Van Slyke and Alma Hiller at the Rockefeller Institute for Medical Research.[1] While meticulously analyzing the amino acid composition of gelatin, a product of collagen hydrolysis, they encountered a persistent discrepancy. Their established methods for quantifying histidine yielded conflicting results, suggesting the presence of an unknown substance that interfered with the analysis.[1] This anomaly sparked a years-long investigation that culminated in the definitive identification of a new amino acid, this compound, in 1938.

The foundational technique used by Van Slyke was his own nitrogen distribution method, a cornerstone of protein chemistry at the time. This method involved the differential analysis of nitrogen in various chemical forms within a protein hydrolysate.

Experimental Protocols: The Van Slyke Method

The Van Slyke method for amino acid analysis, which led to the discovery of this compound, was a multi-step process for determining the distribution of nitrogen in a protein. Below is a detailed protocol reconstructed from the principles of his work.

Objective: To determine the nitrogen distribution in a protein hydrolysate to identify and quantify its amino acid components.

Protocol: Van Slyke's Nitrogen Distribution Analysis

-

Protein Hydrolysis:

-

A known weight of purified protein (e.g., gelatin) is hydrolyzed by refluxing with 6 N hydrochloric acid (HCl) for 24 hours. This process breaks the peptide bonds, releasing individual amino acids.

-

-

Removal of Excess HCl:

-

The hydrolysate is repeatedly evaporated to dryness under vacuum to remove the excess HCl.

-

-

Nitrogen Distribution Analysis:

-

The dried hydrolysate is redissolved in water for the differential nitrogen analysis using the Van Slyke apparatus.

-

Total Nitrogen: Determined by the Kjeldahl method.

-

Amide Nitrogen (from Asparagine and Glutamine): Determined by measuring the ammonia (B1221849) released upon gentle hydrolysis with weak alkali.

-

Humin Nitrogen (from Tryptophan degradation): The acid-insoluble black precipitate formed during hydrolysis is separated and its nitrogen content is determined.

-

Basic Amino Acid Nitrogen (Arginine, Histidine, Lysine):

-

The basic amino acids are precipitated from the hydrolysate using phosphotungstic acid.

-

The nitrogen content of the precipitate is determined.

-

Arginine is quantified by measuring the urea (B33335) produced after treatment with arginase.

-

Histidine was determined based on a colorimetric reaction, and it was the discrepancy in this step that hinted at an unknown compound.

-

-

Amino Nitrogen:

-

The primary amino groups of the amino acids are reacted with nitrous acid (HONO) in the Van Slyke apparatus.[2][3][4]

-

This reaction releases nitrogen gas (N₂), which is quantitatively measured.[2][3][4]

-

R-NH₂ + HONO → R-OH + H₂O + N₂

-

The volume of N₂ produced is proportional to the amount of free amino nitrogen.

-

-

The discrepancy observed by Van Slyke and Hiller arose from the fact that this compound, being a basic amino acid, would co-precipitate with histidine, arginine, and lysine (B10760008). However, its chemical properties differed from histidine, leading to inconsistent results in the histidine-specific assays of the time.

Elucidating the Role and Biosynthesis of this compound

Following its discovery, research focused on the biological significance of this compound. It was quickly established that this modified amino acid is almost exclusively found in collagen.[2] Later studies revealed its crucial role in the formation of stable intermolecular cross-links, which are essential for the tensile strength of collagen fibrils.[1] Furthermore, the hydroxyl group of this compound serves as an attachment site for carbohydrate units (galactose and glucose-galactose), a process known as glycosylation.[2]

The biosynthesis of this compound occurs as a post-translational modification, meaning that lysine is first incorporated into the procollagen (B1174764) polypeptide chain and then hydroxylated. This reaction is catalyzed by a family of enzymes called lysyl hydroxylases. These enzymes require Fe²⁺, α-ketoglutarate, and ascorbic acid (Vitamin C) as co-factors.

Signaling and Biosynthetic Pathway

The hydroxylation of lysine is a critical step in collagen maturation. This pathway is followed by glycosylation and subsequent cross-linking, which are essential for the final structure and function of collagen.

Quantitative Analysis of this compound Over the Decades

The methods for quantifying this compound have evolved significantly since its discovery, moving from indirect chemical methods to highly sensitive and specific chromatographic and mass spectrometric techniques.

Early Quantitative Data

Early studies focused on determining the relative amounts of hydroxylysine in collagen from different tissues. A common method was to determine the molar ratio of hydroxyproline (B1673980) to hydroxylysine, which was found to be characteristic for different collagen types.[5][6]

| Tissue Source (Rat) | Lysine (residues/1000) | Hydroxylysine (residues/1000) | Total (Lys + Hyl) | Lys/Hyl Ratio | Reference |

| Skin | 26.5 | 4.5 | 31.0 | 5.9 | Piez & Likins, 1957 |

| Tail Tendon | 26.0 | 4.8 | 30.8 | 5.4 | Piez & Likins, 1957 |

| Bone | 20.6 | 10.1 | 30.7 | 2.0 | Piez & Likins, 1957 |

| Dentin | 13.9 | 15.1 | 29.0 | 0.9 | Piez & Likins, 1957 |

| Collagen Type | Molar Ratio (Hydroxyproline/Hydroxylysine) | Reference |

| Type I (Skin, Bone, Tendon) | High (e.g., ~17 in human skin) | Blumenkrantz & Asboe-Hansen, 1978 |

| Type II (Cartilage) | Low (e.g., ~4.5 in human cartilage) | Blumenkrantz & Asboe-Hansen, 1978 |

| Type III (Fetal Skin, Aorta) | High (e.g., ~19 in human aorta) | Blumenkrantz & Asboe-Hansen, 1978 |

| Type IV (Basement Membrane) | Low (e.g., ~1.5) | Blumenkrantz & Asboe-Hansen, 1978 |

Modern Analytical Techniques and Performance

Modern methods offer high sensitivity and specificity for the quantification of this compound in various biological matrices.

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |

| Gas Chromatography (GC) | 350 pmol/mL | - | Urine | Euli et al., 1999[7] |

| LC-MS/MS | 0.03–2.62 μg/mL | 0.10–7.93 μg/mL | Gelatin Hydrolysate | Authentication of gelatin sources, 2024[7] |

Modern Experimental Protocols for this compound Identification

The identification and quantification of this compound in complex biological samples, such as tissues or recombinant proteins, now rely heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Identification of this compound

Protocol: LC-MS/MS Analysis of this compound in a Protein Sample

Objective: To identify the specific lysine residues that are hydroxylated in a purified protein sample.

1. Sample Preparation (In-Solution Digestion):

-

Protein Solubilization and Denaturation: Solubilize the protein (e.g., 100 µg) in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate in the dark for 30 minutes to alkylate the free cysteine residues, preventing disulfide bond reformation.

-

Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M, which is necessary for optimal enzyme activity.

-

Enzymatic Digestion: Add a protease, typically Trypsin Gold (Mass Spectrometry Grade), at a 1:50 enzyme-to-protein ratio (w/w).[8] Incubate overnight at 37°C.[8]

-

Digestion Quench and Cleanup: Stop the digestion by adding formic acid to a final concentration of 0.1%. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides and dry them under vacuum.

2. LC-MS/MS Analysis:

-

Reconstitution: Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

-

Liquid Chromatography (LC):

-

Inject the peptide sample onto a reverse-phase C18 column.

-

Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration (e.g., 2% to 40% acetonitrile in 0.1% formic acid over 60 minutes).

-

-

Mass Spectrometry (MS):

-

The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.

-

MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions).

-

Data-Dependent MS2 Scans (Tandem MS): The instrument software selects the most intense precursor ions from the MS1 scan for fragmentation (e.g., by collision-induced dissociation - CID). The m/z of the resulting fragment ions are measured in the MS2 scan. The key is to look for peptides with a mass shift of +16 Da, corresponding to the addition of an oxygen atom for hydroxylation.

-

3. Data Analysis:

-

The raw MS/MS data files are processed using a database search algorithm (e.g., Mascot, Sequest).

-

The experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database.

-

The search parameters must include variable modifications for lysine hydroxylation (+15.9949 Da).

-

The software identifies the peptide sequence and localizes the site of the hydroxylation based on the fragment ion masses.

Conclusion

The discovery of this compound by Van Slyke and Hiller is a testament to the power of meticulous analytical chemistry. From its initial detection as an anomaly in gelatin hydrolysates to its current status as a key biomarker for collagen metabolism, the story of this compound mirrors the evolution of bioanalytical science. The detailed protocols provided herein, from the historical Van Slyke method to modern LC-MS/MS workflows, offer a comprehensive resource for researchers and professionals in the fields of biochemistry, medicine, and drug development, enabling a deeper understanding and continued exploration of this critical post-translational modification.

References

- 1. The isolation of hydroxylysine picrate from a gelatin hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Van Slyke determination - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 6. THE VAN SLYKE METHOD FOR THE DETERMINATION OF AMINO-ACID NITROGEN AS APPLIED TO THE STUDY OF BACTERIAL CULTURES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hctrsuok.com [hctrsuok.com]

- 8. chem-agilent.com [chem-agilent.com]

The Linchpin of Connective Tissue: A Technical Guide to 5-Hydroxylysine's Role in Collagen Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, forms the fundamental structural framework of connective tissues, including skin, bone, tendons, and ligaments. Its remarkable tensile strength and stability are not merely a function of its primary amino acid sequence but are critically dependent on a series of post-translational modifications (PTMs). Among the most vital of these is the hydroxylation of lysine (B10760008) residues to form 5-hydroxylysine. This modification, catalyzed by a family of enzymes known as lysyl hydroxylases, serves as a crucial branch point for two subsequent modifications: glycosylation and the formation of stable intermolecular cross-links. This technical guide provides an in-depth exploration of the pivotal role of this compound in dictating the structural integrity and biomechanical properties of collagen. We will delve into the enzymatic processes governing its formation, present quantitative data on its distribution and impact, and provide detailed experimental protocols for its analysis.

Core Functions of this compound in Collagen

The introduction of a hydroxyl group onto the lysine side chain by lysyl hydroxylases paves the way for two pivotal modifications that dictate the final properties of collagen fibrils.

A Substrate for Glycosylation

This compound serves as the attachment site for carbohydrate moieties, a process known as O-linked glycosylation.[1] This involves the sequential addition of galactose to form galactosyl-hydroxylysine (Gal-Hyl) and subsequently glucose to form glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl).[1] Collagen glycosylation is believed to influence several aspects of collagen biology, including fibrillogenesis, where the extent and type of glycosylation can modulate the diameter of collagen fibrils. The sugar moieties can also influence the interaction of collagen with other extracellular matrix components.

A Precursor for Intermolecular Cross-Linking

Perhaps the most critical function of this compound is its role as a precursor to the formation of stable, covalent intermolecular cross-links. These cross-links are indispensable for the tensile strength and stability of collagen fibers. The process is initiated by the enzyme lysyl oxidase (LOX), which oxidatively deaminates the ε-amino group of specific lysine and hydroxylysine residues in the telopeptides of collagen molecules, forming reactive aldehydes. These aldehydes then spontaneously react with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues in adjacent collagen molecules to form a variety of divalent and trivalent cross-links.

The hydroxylation status of the telopeptide lysine residues dictates the type of cross-link formed. Hydroxylysine-derived aldehydes lead to the formation of the more stable hydroxylysyl pyridinoline (B42742) (HP) cross-links, which are prevalent in tissues subjected to high mechanical stress like bone and cartilage. In contrast, lysine-derived aldehydes result in lysyl pyridinoline (LP) cross-links.

Quantitative Impact of this compound on Collagen Properties

The degree of lysine hydroxylation and subsequent modifications has a quantifiable impact on the biomechanical properties of collagenous tissues. Deficiencies in this compound, as seen in certain genetic disorders like Ehlers-Danlos Syndrome Type VI, lead to impaired cross-linking and result in tissues with reduced tensile strength and increased fragility.[2][3]

Table 1: Hydroxyproline to Hydroxylysine Molar Ratios in Various Human Tissues [4][5]

| Tissue | Collagen Type Predominantly | Hydroxyproline/Hydroxylysine Molar Ratio | Implied Hydroxylysine Content |

| Skin | Type I & III | ~10.9 | Low |

| Tendon | Type I | High | Low |

| Bone | Type I | ~7.6 | Moderate |

| Aorta | Type I & III | Moderate | Moderate |

| Cartilage | Type II | Low | High |

| Nucleus Pulposus | Type II | Low | High |

Note: A lower Hydroxyproline/Hydroxylysine ratio indicates a higher relative content of this compound.

Table 2: Impact of this compound Deficiency on Mechanical Properties of Collagenous Tissues

| Property | Normal Tissue | Hydroxylysine-Deficient Tissue (e.g., Ehlers-Danlos Syndrome Type VI) | Reference |

| Tensile Strength | High | Significantly Reduced | [2][3] |

| Skin Extensibility | Normal | Hyperextensible | [2][6] |

| Joint Mobility | Normal | Hypermobile | [2] |

| Wound Healing | Normal | Impaired, with atrophic scarring | [7] |

| Collagen Fibril Diameter | Uniform | Irregular, larger diameter fibrils | [2] |

Biochemical Pathways and Experimental Workflows

Enzymatic Synthesis of this compound and Subsequent Modifications

The formation of this compound is the initial and rate-limiting step for the subsequent glycosylation and cross-linking of collagen. This process is tightly regulated and occurs within the endoplasmic reticulum.

Regulation of Lysyl Hydroxylase 2 (PLOD2) Expression by TGF-β Signaling

The expression of lysyl hydroxylase isoforms is differentially regulated, contributing to the tissue-specific properties of collagen. Transforming Growth Factor-β (TGF-β) is a key regulator of PLOD2 expression, which is crucial for the formation of stable, hydroxylysine-derived cross-links.

Experimental Protocols

Accurate quantification and characterization of this compound and its derivatives are crucial for understanding collagen biology in both health and disease. The following sections provide detailed methodologies for key experiments.

Protocol 1: Lysyl Hydroxylase Activity Assay

This assay measures the activity of lysyl hydroxylase enzymes in a given sample. It is based on the hydroxylation of a synthetic peptide substrate.

Materials:

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Synthetic peptide substrate (e.g., (Ile-Lys-Gly)n)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100

-

Cofactors: 100 µM Ascorbic acid, 10 µM FeCl₂, 100 µM α-ketoglutarate

-

Quenching Solution (e.g., Succinate (B1194679) detection reagent I)

-

Detection Reagent (e.g., luminescence-based succinate detection kit)

-

384-well white plates

Procedure:

-

Enzyme Preparation: Prepare the enzyme source in Assay Buffer.

-

Reaction Setup: In a 384-well plate, add the enzyme solution.

-

Initiation: Start the reaction by adding a master mix of the peptide substrate and cofactors to each well. The final volume should be around 10 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes).

-

Quenching: Stop the reaction by adding the Quenching Solution.

-

Detection: Add the Detection Reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader. The signal is proportional to the amount of succinate produced, which corresponds to the lysyl hydroxylase activity.

Protocol 2: Quantification of this compound by Mass Spectrometry

This method provides a sensitive and specific quantification of total this compound in a biological sample.

Materials:

-

Lyophilized tissue or protein sample

-

6 M HCl

-

Stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-L-5-hydroxylysine)

-

Reconstitution Solution (e.g., 0.1% formic acid in water)

-

LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

-

Acid Hydrolysis:

-

To a known amount of lyophilized sample (e.g., 1 mg), add 1 mL of 6 M HCl.

-

Add a known amount of the internal standard.

-

Flush with nitrogen, seal the tube, and heat at 110°C for 24 hours.

-

Cool and centrifuge to pellet debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

-

Sample Preparation for LC-MS/MS:

-

Reconstitute the dried hydrolysate in a known volume of Reconstitution Solution.

-

Centrifuge to remove any insoluble material.

-

Transfer the supernatant to an autosampler vial.

-

-

LC-MS/MS Analysis:

-

Inject the sample into the LC-MS/MS system.

-

Separate the amino acids using a suitable chromatography method (e.g., reverse-phase or HILIC).

-

Detect and quantify this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode in positive electrospray ionization (ESI+).

-

Suggested MRM transitions for underivatized this compound: Precursor ion [M+H]⁺ m/z 163.1; Product ions m/z 145.1, 119.1, and 84.1.

-

-

Quantification: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 3: Analysis of Collagen Cross-links by HPLC

This method is used to quantify the mature pyridinium (B92312) cross-links, hydroxylysyl pyridinoline (HP) and lysyl pyridinoline (LP).

Materials:

-

Lyophilized tissue sample

-

6 M HCl

-

Cellulose (B213188) CF1 column for prefractionation

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase: e.g., Methanol/Water with 0.1% heptafluorobutyric acid (HFBA)

-

Pyridinoline and deoxypyridinoline (B1589748) standards

Procedure:

-

Sample Hydrolysis:

-

Hydrolyze a known amount of lyophilized tissue in 6 M HCl at approximately 107°C for 18-24 hours.

-

-

Prefractionation:

-

Perform a partition chromatography step on the hydrolysate using a cellulose CF1 column to enrich for the cross-links and remove interfering substances.

-

Collect the appropriate fractions and freeze-dry them.

-

-

HPLC Analysis:

-

Reconstitute the dried fractions in the HPLC mobile phase.

-

Inject the sample onto the reversed-phase C18 column.

-

Separate the cross-links using an isocratic or gradient elution with the mobile phase.

-

Detect the fluorescent cross-links using an excitation wavelength of ~290-295 nm and an emission wavelength of ~395-400 nm.

-

-

Quantification:

-

Identify and quantify HP and LP peaks by comparing their retention times and peak areas to those of the standards.

-

Express the results as moles of cross-link per mole of collagen.

-

Conclusion

This compound is more than just a modified amino acid; it is a critical determinant of the structure and function of collagen. Through its essential roles in glycosylation and intermolecular cross-linking, this compound profoundly influences the biomechanical properties and stability of connective tissues. A thorough understanding of the enzymatic pathways that regulate its formation and its subsequent modifications is essential for researchers and clinicians working on connective tissue disorders, fibrosis, and the development of novel therapeutics targeting the extracellular matrix. The methodologies outlined in this guide provide a robust framework for the continued investigation of this pivotal molecule in collagen biology.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000450) [hmdb.ca]

- 2. Mechanobiology in the Comorbidities of Ehlers Danlos Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ehlers-Danlos syndrome: on beyond collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydroxyproline to hydroxylysine molar ratio indicates collagen type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medicaljournalssweden.se [medicaljournalssweden.se]

- 6. researchgate.net [researchgate.net]

- 7. Mechanics of Tissues: multi-scale structural approach of Ehlers-Danlos Syndrome | ANR [anr.fr]

The Crucial Post-Translational Hydroxylation: A Technical Guide to the Biosynthesis of 5-Hydroxylysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of 5-hydroxylysine from lysine (B10760008) is a critical post-translational modification essential for the structural integrity and function of collagens. This in-depth technical guide provides a comprehensive overview of the enzymatic pathway, including the key enzymes, their cofactors, and the cellular machinery involved. We present a detailed summary of available quantitative data, including enzyme kinetics, to facilitate comparative analysis. Furthermore, this guide offers detailed experimental protocols for the robust quantification of lysyl hydroxylase activity and this compound content in biological samples. Visual diagrams of the signaling pathway and experimental workflows are provided to enhance understanding of the complex processes involved. This document serves as a vital resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development focused on collagen-related pathologies and regenerative medicine.

Introduction

Collagen, the most abundant protein in mammals, provides the fundamental structural framework for connective tissues such as skin, bone, tendons, and ligaments. The remarkable tensile strength and stability of collagen fibrils are not solely dependent on their primary amino acid sequence but are significantly influenced by a series of post-translational modifications. Among the most crucial of these is the hydroxylation of specific lysine residues to form this compound.[1]

This hydroxylation event, occurring in the lumen of the rough endoplasmic reticulum, is the initial and rate-limiting step for the subsequent glycosylation of hydroxylysine residues and the formation of stable intermolecular cross-links.[2][3] These cross-links are indispensable for the proper assembly and mechanical stability of collagen fibers.[4] Dysregulation of this biosynthetic pathway is implicated in a range of debilitating connective tissue disorders, including Ehlers-Danlos syndrome and Bruck syndrome.[4] Consequently, a thorough understanding of the this compound biosynthesis pathway is paramount for the development of therapeutic strategies targeting these conditions and for advancements in tissue engineering.

This technical guide will delve into the core aspects of this vital biosynthetic pathway, providing the necessary theoretical and practical knowledge for researchers and drug development professionals.

The Biosynthesis Pathway of this compound

The conversion of lysine to this compound is a post-translational modification catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), also referred to as procollagen-lysine, 2-oxoglutarate 5-dioxygenases.[4][5]

Key Enzymes: The Lysyl Hydroxylase Isoforms

In humans, there are three known lysyl hydroxylase isoforms, each encoded by a distinct gene:

-

Lysyl Hydroxylase 1 (LH1): Encoded by the PLOD1 gene.[4][6][7][8]

-

Lysyl Hydroxylase 2 (LH2): Encoded by the PLOD2 gene.[4]

-

Lysyl Hydroxylase 3 (LH3): Encoded by the PLOD3 gene.[4][9][10]

These isoforms exhibit tissue-specific expression patterns and have distinct substrate specificities, which contributes to the structural diversity of different collagen types.[11] LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of procollagen (B1174764) chains.[11][12] In contrast, LH2 is predominantly responsible for hydroxylating lysine residues in the telopeptide regions of fibrillar collagens, a modification critical for the formation of stable, mature cross-links.[13][14] LH3 is a multifunctional enzyme that, in addition to its hydroxylase activity, also possesses galactosyltransferase and glucosyltransferase activities, enabling it to glycosylate the newly formed hydroxylysine residues.[15][16]

The Enzymatic Reaction

The hydroxylation of a lysine residue within a procollagen polypeptide chain is a complex oxidative reaction that occurs in the lumen of the endoplasmic reticulum. The reaction requires several essential cofactors:

-

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the lysine substrate to form the hydroxyl group, while the other is incorporated into the co-substrate, 2-oxoglutarate.

-

Ferrous Iron (Fe²⁺): Acts as a crucial cofactor at the active site of the enzyme.[17]

-

2-Oxoglutarate (α-Ketoglutarate): This co-substrate is decarboxylated to succinate (B1194679) during the reaction.[17]

-

Ascorbic Acid (Vitamin C): While not directly consumed in every catalytic cycle, ascorbate (B8700270) is essential for maintaining the iron cofactor in its reduced, active Fe²⁺ state.[12][17]

The overall reaction can be summarized as follows:

L-lysine-[procollagen] + 2-oxoglutarate + O₂ → (5R)-5-hydroxy-L-lysine-[procollagen] + succinate + CO₂[5]

Signaling Pathway Diagram

Caption: Biosynthesis of this compound from lysine within the endoplasmic reticulum.

Quantitative Data

The following tables summarize the available quantitative data for the lysyl hydroxylase isoforms. It is important to note that kinetic parameters can vary significantly depending on the specific substrate (collagen type or peptide sequence) and the experimental conditions.

Table 1: Kinetic Parameters of Lysyl Hydroxylase Isoforms

| Enzyme Isoform | Substrate | Km | Vmax | Source |

| LH2 (PLOD2) | [IKG]₃ peptide | ~179 µM | Not Reported | [18] |

| LH3 (PLOD3) | 2-Oxoglutarate | 100 µM | Not Reported | [15][19] |

| LH3 (PLOD3) | Ascorbate | 300-350 µM | Not Reported | [19] |

| LH3 (PLOD3) | UDP-galactose | 35 µM | Not Reported | [15][19] |

| LH3 (PLOD3) | UDP-glucose | 17 µM | Not Reported | [15][19] |

| LH (from chick embryos) | α-ketoglutarate | ~4-fold higher than prolyl 4-hydroxylase | Not Reported | [17] |

Table 2: Hydroxyproline to Hydroxylysine Molar Ratios in Different Tissues and Collagen Types

| Tissue/Collagen Type | Molar Ratio (Hyp/Hyl) | Source |

| Human Tissues | ||

| Skin (Type I & III) | High | [2][20] |

| Tendon (Type I) | High | [2][20] |

| Bone (Type I) | High | [2][20] |

| Aorta (Type I & III) | High | [2][20] |

| Cartilage (Type II) | Low | [2][20] |

| Nucleus Pulposus (Type II) | Low | [2][20] |

| Purified Collagen Types | ||

| Type I | High | [2] |

| Type II | Low | [2] |

| Type III | High | [2] |

| Type IV | Low | [2] |

Experimental Protocols

Quantification of this compound in Tissues by HPLC

This protocol describes the acid hydrolysis of tissue samples followed by pre-column derivatization and HPLC analysis for the quantification of this compound.[1]

4.1.1. Tissue Homogenization and Acid Hydrolysis

-

Weigh approximately 100-200 mg of the tissue sample.

-

Flash-freeze the tissue in liquid nitrogen and grind it to a fine powder using a cryo-homogenizer or a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a hydrolysis tube with a Teflon-lined screw cap.

-

Add 6 M HCl containing 1% phenol (B47542) to the tube.

-

Seal the tube tightly and incubate at 110°C for 18-24 hours.

-

After hydrolysis, allow the tube to cool to room temperature.

-

Carefully open the tube in a fume hood and evaporate the HCl using a vacuum centrifuge or a gentle stream of nitrogen.

-

Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.

-

Neutralize the sample to approximately pH 7.0 with 6 M NaOH.

-

Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate.

-

Filter the supernatant through a 0.22 µm syringe filter.

4.1.2. Pre-column Derivatization with Dansyl Chloride

-

In a microcentrifuge tube, mix 100 µL of the filtered tissue hydrolysate with 100 µL of 0.1 M sodium bicarbonate buffer.

-

Add 100 µL of Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone).

-

Vortex briefly and incubate in a water bath at 60°C for 45 minutes in the dark.

-

After incubation, add 50 µL of methylamine (B109427) hydrochloride solution to quench the reaction.

-

Vortex and let it stand for 10 minutes at room temperature.

-

Centrifuge the derivatized sample at 10,000 x g for 5 minutes.

-

The supernatant is ready for HPLC injection.

4.1.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Acetonitrile (B52724).

-

Mobile Phase B: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).

-

Gradient: A suitable gradient of increasing acetonitrile concentration.

-

Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm) or UV detector.

-

Quantification: Use a standard curve prepared with known concentrations of derivatized this compound.

High-Throughput Luminescence-Based Lysyl Hydroxylase Assay

This protocol is adapted for a 384-well plate format and measures the production of succinate, a co-product of the hydroxylation reaction, using a coupled enzymatic assay that generates a luminescent signal.[18]

4.2.1. Reagents and Buffers

-

Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 0.5% DMSO.

-

LH2 Enzyme Mix (1.67X): 1.67 µM LH2 in assay buffer.

-

Substrate Mix (5X): 5 mM [IKG]₃ peptide, 50 µM α-KG, 500 µM ascorbic acid, 50 µM FeCl₂ in assay buffer.

-

Succinate Detection Reagent: Commercially available kit (e.g., Succinate-Glo™ JMJC Demethylase/Hydroxylase Assay).

4.2.2. Assay Procedure

-

Aliquot 6 µL of the 1.67X LH2 enzyme mix into the wells of a white 384-well plate. For negative controls, add 6 µL of assay buffer without the enzyme.

-

Add 2 µL of test compound (dissolved in DMSO and diluted in assay buffer) or vehicle control to the appropriate wells and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of the 5X substrate mix to all wells.

-

Incubate the plate at 37°C for 90 minutes.

-

Stop the reaction and detect succinate production by adding the succinate detection reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for the quantification of this compound in tissue samples by HPLC.

Logical Relationships in High-Throughput Screening

Caption: Logical workflow for a high-throughput screen for lysyl hydroxylase inhibitors.

Conclusion

The biosynthesis of this compound is a fundamental post-translational modification that underpins the stability and function of collagen. The lysyl hydroxylase enzymes, with their distinct isoforms and substrate specificities, play a pivotal role in this process. This technical guide has provided a detailed overview of the biosynthetic pathway, summarized the available quantitative data, and presented robust experimental protocols for the analysis of this crucial modification. The continued investigation into the regulation and function of lysyl hydroxylases will undoubtedly provide novel insights into the pathogenesis of connective tissue disorders and pave the way for the development of innovative therapeutic interventions. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to advance our understanding of collagen biology and its implications for human health.

References

- 1. benchchem.com [benchchem.com]

- 2. medicaljournalssweden.se [medicaljournalssweden.se]

- 3. celloptimum.se [celloptimum.se]

- 4. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 5. EC 1.14.11.4 [iubmb.qmul.ac.uk]

- 6. PLOD1 gene: MedlinePlus Genetics [medlineplus.gov]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. medlineplus.gov [medlineplus.gov]

- 9. PLOD3 - Wikipedia [en.wikipedia.org]

- 10. PLOD3 procollagen-lysine,2-oxoglutarate 5-dioxygenase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Decrease of lysyl hydroxylase 2 activity causes abnormal collagen molecular phenotypes, defective mineralization and compromised mechanical properties of bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. researchgate.net [researchgate.net]

- 17. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a High Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small Molecule Inhibitors Against LH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 20. Hydroxyproline to hydroxylysine molar ratio indicates collagen type - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of Lysine to 5-Hydroxylysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of lysine (B10760008) to 5-hydroxylysine is a critical step in collagen biosynthesis, essential for the stability and structural integrity of connective tissues. This hydroxylation is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), or procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs). Deficiencies in this enzymatic process are linked to various connective tissue disorders, including Ehlers-Danlos syndrome, while overexpression is associated with fibrosis and cancer progression. This technical guide provides a comprehensive overview of the enzymatic conversion of lysine to this compound, detailing the enzymes involved, their kinetic properties, and the functional significance of this modification. Furthermore, this guide offers detailed experimental protocols for the expression, purification, and activity assessment of lysyl hydroxylases, alongside methods for the quantification of this compound. Visual diagrams of the core biochemical pathway and experimental workflows are provided to facilitate a deeper understanding of this pivotal biological process.

Introduction: The Significance of Lysine Hydroxylation

Collagen, the most abundant protein in mammals, provides the structural framework for tissues such as skin, bone, tendons, and cartilage. The remarkable tensile strength and stability of collagen fibrils are not solely dependent on their primary amino acid sequence but are significantly influenced by a series of post-translational modifications. Among the most crucial of these is the hydroxylation of specific lysine residues to form this compound.[1][2][3]

This conversion is catalyzed by lysyl hydroxylases (LHs), a group of Fe(II) and 2-oxoglutarate-dependent dioxygenases.[4] The resulting this compound residues serve two primary functions:

-

Attachment sites for carbohydrates: They act as the substrate for O-linked glycosylation, where galactose and subsequently glucose are added. This glycosylation is thought to influence fibril diameter and organization.[2]

-

Formation of stable cross-links: Hydroxylysine residues in the telopeptide regions of collagen are essential for the formation of stable intermolecular cross-links, which are critical for the mechanical stability of collagen fibrils.[5][6]

Given its fundamental role in collagen biology, the enzymatic conversion of lysine to this compound is a key area of research for understanding connective tissue homeostasis and developing therapeutic strategies for a range of diseases.

The Lysyl Hydroxylase Enzyme Family

In humans, there are three main isoforms of lysyl hydroxylase, encoded by the PLOD1, PLOD2, and PLOD3 genes.[4] These enzymes, also known as LH1, LH2, and LH3, exhibit distinct substrate specificities and play non-redundant roles in collagen biosynthesis.[5][6]

-

PLOD1 (LH1): Primarily hydroxylates lysine residues within the triple-helical domain of collagen chains.[5][6] Mutations in the PLOD1 gene are the cause of the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), characterized by severe muscle hypotonia, joint laxity, and progressive scoliosis.[4][7]

-

PLOD2 (LH2): Specifically hydroxylates lysine residues in the telopeptide regions of fibrillar collagens.[2][5] This modification is crucial for the formation of stable, mature collagen cross-links. Mutations in the PLOD2 gene are associated with Bruck syndrome, which is characterized by bone fragility and congenital joint contractures.[4]

-

PLOD3 (LH3): This isoform is unique in that it possesses both lysyl hydroxylase and glycosyltransferase activities.[4][8] It can hydroxylate lysine residues in the collagen helix and subsequently glycosylate the newly formed hydroxylysine residues.[5]

All three PLOD isoforms are localized to the lumen of the endoplasmic reticulum and require Fe2+, 2-oxoglutarate, molecular oxygen, and ascorbate (B8700270) as cofactors for their hydroxylase activity.[3][4]

Quantitative Data

Kinetic Parameters of Human PLOD3

The following table summarizes the available kinetic parameters for human PLOD3. While it is known that PLOD1 and PLOD2 have distinct kinetic properties, specific Km, Vmax, and kcat values for the human enzymes are not consistently reported in the literature.[2]

| Substrate | Km (µM) | Reference(s) |

| 2-oxoglutarate | 100 | [1] |

| Ascorbate | 300 - 350 | [1] |

| UDP-galactose | 35 | [1] |

| UDP-glucose | 17 | [1] |

Substrate Specificity of Human PLOD Isoforms

| Enzyme | Primary Substrate Location | Function | Reference(s) |

| PLOD1 (LH1) | Lysine residues in the collagen triple helix | Collagen cross-linking and stability | [5][6] |

| PLOD2 (LH2) | Lysine residues in the telopeptides of collagen | Formation of stable, mature collagen cross-links | [2][5] |

| PLOD3 (LH3) | Lysine residues in the collagen triple helix | Lysine hydroxylation and subsequent glycosylation | [4][5][8] |

Signaling and Biological Relevance

The activity of lysyl hydroxylases and the resulting hydroxylation of collagen have significant implications for cell signaling and various pathological conditions. The structural integrity of the extracellular matrix (ECM), which is heavily dependent on collagen cross-linking, plays a crucial role in regulating cell behavior, including adhesion, migration, and proliferation.

Overexpression of PLOD enzymes, particularly PLOD2, has been linked to increased tumor progression and metastasis in various cancers, including breast, lung, and brain cancers.[9] This is thought to be due to the increased stiffening of the tumor microenvironment, which promotes cancer cell invasion and survival. The hypoxia-inducible factor-1α (HIF-1α) and transforming growth factor-β (TGF-β) pathways have been shown to upregulate PLOD2 expression.

References

- 1. genecards.org [genecards.org]

- 2. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 5. Roles of PLODs in Collagen Synthesis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medlineplus.gov [medlineplus.gov]

- 8. Overexpression of PLOD3 promotes tumor progression and poor prognosis in gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PLOD2 procollagen-lysine,2-oxoglutarate 5-dioxygenase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

The Crucial Role of 5-Hydroxylysine: A Technical Guide to its Post-Translational Modification, Analysis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational hydroxylation of lysine (B10760008) to 5-hydroxylysine is a critical modification in the biosynthesis of collagen and other proteins with collagen-like domains. This essential step, catalyzed by a family of enzymes known as lysyl hydroxylases, is fundamental to the structural integrity of the extracellular matrix. Dysregulation of this process is implicated in a range of debilitating connective tissue disorders and fibrotic diseases, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the this compound modification process, offering detailed experimental protocols for its analysis, a summary of key quantitative data, and a review of the signaling pathways that govern this vital biochemical event.

Introduction: The Significance of this compound

This compound is a modified amino acid, formed from the post-translational hydroxylation of specific lysine residues within procollagen (B1174764) chains.[1][2] This modification occurs in the lumen of the endoplasmic reticulum and is a prerequisite for the subsequent glycosylation of collagen and the formation of stable, covalent cross-links that provide tensile strength to connective tissues.[3] The presence and extent of this compound are critical for the proper assembly and function of collagen fibrils.

The clinical relevance of this compound is underscored by several genetic disorders. Deficiencies in lysyl hydroxylase 1 (LH1), encoded by the PLOD1 gene, lead to the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), a severe condition characterized by skin fragility, joint hypermobility, and progressive spinal curvature.[4] Furthermore, the broader implications of aberrant collagen cross-linking extend to fibrotic diseases and cancer metastasis, highlighting the importance of understanding and potentially modulating this pathway for therapeutic benefit.

The Enzymatic Machinery of Lysine Hydroxylation

The hydroxylation of lysine is catalyzed by a family of three isoenzymes known as lysyl hydroxylases (LHs) or procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs): LH1 (PLOD1), LH2 (PLOD2), and LH3 (PLOD3). These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily and require specific cofactors for their catalytic activity.[4]

The Catalytic Reaction

The hydroxylation of a lysine residue occurs via the following reaction:

[Procollagen]-L-lysine + 2-oxoglutarate + O₂ → [Procollagen]-(2S,5R)-5-hydroxy-L-lysine + succinate (B1194679) + CO₂[5]

This reaction is dependent on the presence of Fe²⁺ as a cofactor at the active site and ascorbate (B8700270) (Vitamin C) as a reducing agent to maintain the iron in its ferrous state.[6]

Lysyl Hydroxylase Isoforms and their Specificity

The three lysyl hydroxylase isoforms exhibit distinct substrate specificities and expression patterns:

-

LH1 (PLOD1): Primarily hydroxylates lysine residues within the triple-helical domain of procollagen chains.[4] Mutations in PLOD1 are the primary cause of kEDS.

-

LH2 (PLOD2): Specifically hydroxylates lysine residues in the telopeptide regions of fibrillar collagens. This modification is crucial for the formation of stable, hydroxylysine-derived cross-links.[7]

-

LH3 (PLOD3): Possesses multifunctional activity, including lysyl hydroxylation and subsequent glycosylation of the newly formed hydroxylysine residues.[8][9]

Quantitative Data

Enzyme Kinetics

Understanding the kinetic parameters of the lysyl hydroxylase isoforms is crucial for designing effective inhibitors and for modeling the enzymatic process.

| Enzyme Isoform | Substrate | Km | Vmax | Reference |

| Lysyl Hydroxylase (from chick embryos) | α-ketoglutarate | ~80 µM | - | [10][11] |

| Lysyl Hydroxylase (from chick embryos) | Ascorbate | 4-20 µM | - | [11] |

| LH1, LH2, LH3 | Synthetic Peptides | Variable | Variable | [7] |

This compound Content in Biological Samples

The concentration of this compound can serve as a biomarker for collagen metabolism and certain pathological conditions.

| Biological Matrix | Analyte Form | Concentration Range | Method | Reference |

| Human Plasma | Free | 0 - 2.5 µM | LC-MS/MS | [12] |

| Human Urine | Total | 2.0 - 7.0 µmol/g creatinine | GC-MS | [12] |

| Rat Skin Collagen | - | Molar Ratio Hyp/Hyl ~6 | Amino Acid Analysis | [13] |

| Rat Bone Collagen | - | Molar Ratio Hyp/Hyl ~1.9 | Amino Acid Analysis | [13] |

| Rat Dentin Collagen | - | Molar Ratio Hyp/Hyl ~1.1 | Amino Acid Analysis | [13] |

Lysyl Hydroxylase Inhibitors

Several small molecules have been identified that inhibit lysyl hydroxylase activity, which are valuable tools for research and potential therapeutic leads.

| Inhibitor | Target | IC50 / Effect | Reference |

| Minoxidil (B1677147) | Lysyl Hydroxylase | Half-maximal effect at 1.5-2.5 mM in cell proliferation; 71% reduction in LH activity at 0.1-1 mM | [14][15] |

| 2,2'-Dipyridyl | Fe²⁺ Chelator | Indirect inhibitor | - |

Signaling Pathways Regulating Lysyl Hydroxylation

The expression of the PLOD genes is tightly regulated by various signaling pathways, with the Transforming Growth Factor-β (TGF-β) pathway playing a prominent role, particularly in the context of fibrosis.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol details the analysis of total this compound from tissue samples.

5.1.1. Sample Preparation (Acid Hydrolysis)

-

Weigh approximately 1-5 mg of lyophilized tissue into a hydrolysis tube.

-

Add 1 mL of 6 M HCl containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-Lysine).

-

Flush the tube with nitrogen gas, seal tightly, and heat at 110°C for 24 hours.

-

Cool the sample to room temperature and centrifuge to pellet any debris.

-

Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

-

Reconstitute the dried hydrolysate in 1 mL of 0.1% formic acid in water.

-

Vortex to dissolve the residue and centrifuge at high speed for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Develop a suitable gradient to separate this compound from other amino acids.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion (m/z) 163.1 → Product ions (e.g., m/z 145.1, 84.1).

-

Internal Standard: Monitor the appropriate transitions for the labeled standard.

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5.1.3. Data Analysis

-

Generate a calibration curve using a series of known concentrations of this compound standards.

-

Calculate the peak area ratio of the analyte to the internal standard for both standards and samples.

-

Quantify the amount of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Lysyl Hydroxylase Activity Assay

This fluorometric assay measures the activity of lysyl oxidase, a related enzyme in collagen cross-linking, and can be adapted for lysyl hydroxylase by monitoring a different product. A more direct assay for lysyl hydroxylase involves measuring the release of tritiated water from a tritiated lysine-containing substrate.

5.2.1. Reagents

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

Substrate: A synthetic peptide containing the -X-Lys-Gly- motif or a procollagen substrate. For a radioactive assay, a [³H]-lysine labeled substrate is used.

-

Cofactors: FeCl₂, α-ketoglutarate, Ascorbic acid.

-

Enzyme Source: Purified recombinant lysyl hydroxylase or cell/tissue lysates.

-

Detection Reagent (for non-radioactive assay): A coupled enzyme system that detects succinate production.

5.2.2. Procedure

-

Prepare a reaction mixture containing assay buffer, cofactors, and the enzyme source.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid or heating).

-

Detect the product:

-

Radioactive Assay: Separate the tritiated water from the labeled substrate (e.g., by vacuum distillation or chromatography) and quantify using liquid scintillation counting.

-

Non-Radioactive Assay: Measure the amount of succinate produced using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

-

Western Blot Analysis of PLOD Protein Expression

This protocol outlines the detection of PLOD proteins in cell lysates.

5.3.1. Sample Preparation (Cell Lysis)

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

5.3.2. SDS-PAGE and Protein Transfer

-

Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5.3.3. Immunodetection

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the PLOD isoform of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflows

General Workflow for this compound Analysis

Conclusion and Future Directions

The post-translational modification of lysine to this compound is a cornerstone of collagen biology and connective tissue health. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this critical process. Future research should focus on elucidating the precise regulatory mechanisms of the different lysyl hydroxylase isoforms and on the development of highly specific inhibitors. Such efforts will not only deepen our understanding of collagen pathology but also pave the way for novel therapeutic strategies for a range of debilitating diseases. The continued refinement of analytical techniques will be paramount in achieving these goals, enabling more sensitive and accurate quantification of this compound and its role in health and disease.

References

- 1. medicaljournalssweden.se [medicaljournalssweden.se]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. benchchem.com [benchchem.com]

- 4. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]

- 5. EC 1.14.11.4 [iubmb.qmul.ac.uk]

- 6. 9.32 Enzymatic Functions | Nutrition [courses.lumenlearning.com]

- 7. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lysyl hydroxylase 3 is a multifunctional protein possessing collagen glucosyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Abnormal properties of collagen lysyl hydroxylase from skin fibroblasts of siblings with hydroxylysine-deficient collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Minoxidil inhibits ocular cell proliferation and lysyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Significance of 5-Hydroxylysine Glycosylation in Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxylysine glycosylation is a critical post-translational modification (PTM) predominantly found in collagens and collagen-like proteins. This unique O-linked glycosylation, involving the sequential addition of galactose and glucose to specific this compound residues, is essential for the structural integrity and biological function of the extracellular matrix (ECM). Deficiencies in this process are linked to severe connective tissue disorders, highlighting its importance in human health. This technical guide provides a comprehensive overview of the biochemical pathways, functional roles, and associated pathologies of this compound glycosylation. It further details the experimental protocols for the analysis of this PTM and its enzymatic machinery, offering a valuable resource for researchers in glycobiology, matrix biology, and drug development.

Introduction

The glycosylation of this compound (Hyl) is a highly conserved post-translational modification that plays a pivotal role in the biology of collagens and other proteins with collagen-like domains.[1] This process occurs in the endoplasmic reticulum and involves the enzymatic addition of monosaccharides to the hydroxyl group of Hyl residues.[2] The two primary glycoforms are galactosyl-hydroxylysine (Gal-Hyl) and the more complex glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl).[3] The extent and type of glycosylation vary between different collagen types and tissues, suggesting a fine-tuned regulatory mechanism that dictates the functional properties of these proteins.[2][3] Understanding the intricacies of this compound glycosylation is crucial for elucidating the pathogenesis of various connective tissue diseases and for the development of novel therapeutic strategies.

The Biochemical Pathway of this compound Glycosylation

The biosynthesis of glycosylated this compound is a multi-step enzymatic process that begins with the hydroxylation of specific lysine (B10760008) residues within the collagen polypeptide chain. This is followed by the sequential addition of galactose and glucose moieties.

Lysyl Hydroxylation

The initial and prerequisite step is the hydroxylation of lysine to this compound, catalyzed by lysyl hydroxylases (LHs) , also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs).[4] There are three known isoforms of this enzyme in humans: LH1, LH2, and LH3.[4] This reaction requires Fe²⁺, 2-oxoglutarate, and ascorbic acid as co-factors.

Galactosylation

The first glycosylation step involves the transfer of a galactose molecule from UDP-galactose to the hydroxyl group of this compound, forming a β-O-glycosidic bond.[5] This reaction is catalyzed by hydroxylysyl-galactosyltransferases (or collagen galactosyltransferases) . Two such enzymes have been identified: GLT25D1 and GLT25D2 .[6] The multifunctional enzyme LH3 also possesses galactosyltransferase activity.[1]

Glucosylation

The final step is the addition of a glucose molecule from UDP-glucose to the C2 hydroxyl group of the galactose residue on Gal-Hyl, forming an α(1→2) glycosidic bond.[4] This reaction is catalyzed by galactosyl-hydroxylysyl-glucosyltransferase (GGT) . The glucosyltransferase activity of LH3 is primarily responsible for this modification.[1][4]

Functional Roles of this compound Glycosylation

The attachment of carbohydrate moieties to this compound residues has profound effects on the structure and function of the modified proteins, particularly collagen.

In Collagen

-

Fibril Assembly and Diameter: The extent of hydroxylysine glycosylation is inversely correlated with the diameter of collagen fibrils.[2] Tissues with thinner fibrils, such as skin and cornea, have higher levels of glycosylation compared to tissues with thicker fibrils like tendon.[7] This suggests that the bulky sugar residues play a role in regulating the lateral assembly of collagen molecules into fibrils.

-

Cross-linking: Glycosylation of hydroxylysine residues can influence the formation of intermolecular cross-links, which are crucial for the tensile strength and stability of collagen fibers.[3]

-

Cell-Matrix Interactions and Signaling: Glycosylated hydroxylysine residues in collagen serve as binding sites for cell surface receptors, including integrins.[8] The interaction between glycosylated collagen and integrins, such as α2β1, can trigger intracellular signaling cascades that regulate cell adhesion, migration, and proliferation.[9][10] This interaction is thought to involve the activation of Focal Adhesion Kinase (FAK), a key mediator of integrin signaling.[11][12][13]

In Non-Collagenous Proteins

This compound glycosylation is not exclusive to collagens. It is also found in other proteins containing collagen-like domains.

-

Adiponectin: This insulin-sensitizing hormone contains a collagenous domain with conserved lysine residues that are hydroxylated and glycosylated.[1][7] This modification is essential for the assembly and secretion of high-molecular-weight (HMW) oligomers of adiponectin, which are the most biologically active forms.[14][15] Studies have shown that the glucosyltransferase activity of LH3 is crucial for the formation of these HMW complexes.[1][7]

-

Complement C1q: The C1q protein, a component of the classical complement pathway, also possesses a collagen-like region that undergoes hydroxylysine glycosylation, which is important for its structure and function.

-

Recombinant Antibodies: Interestingly, this compound has been identified in recombinant monoclonal antibodies (mAbs) produced in CHO cells, although evidence for its subsequent glycosylation in these proteins is lacking.[16]

Quantitative Analysis of this compound Glycosylation

The degree of this compound glycosylation is highly variable depending on the protein, tissue, and developmental stage. Quantitative analysis is essential for understanding its functional significance.

| Collagen Type | Tissue | Predominant Glycoform | Relative Glycosylation Level | Reference(s) |

| Type I | Bone (Bovine) | Glc-Gal-Hyl & Gal-Hyl | High | [3] |

| Skin (Bovine) | Glc-Gal-Hyl & Gal-Hyl | High | [3][7] | |

| Tendon (Rat Tail) | Unglycosylated Hyl | Very Low (>90% as Hyl) | [3][7] | |

| Cornea (Bovine) | Glc-Gal-Hyl | High | [7] | |

| Type II | Cartilage | Glc-Gal-Hyl & Gal-Hyl | Higher than Type I | [6] |

| Type III | Skin (Embryonic Calf) | Glc-Gal-Hyl & Gal-Hyl | Present | [3] |

| Type IV | Basement Membrane | Glc-Gal-Hyl | Very High (up to 44 residues/1000) | [2][3][5] |

| Type V | - | Glc-Gal-Hyl & Gal-Hyl | High (up to 51 residues/1000) | [3] |

Table 1: Variation in this compound Glycosylation Across Different Collagen Types and Tissues.

| Protein | Modification | Effect | Quantitative Change | Reference(s) |

| Adiponectin | Absence of LH3 glucosyltransferase activity | Impaired HMW and MMW oligomer formation | - | [1][7] |

| Mutation of glycosylated lysines | Attenuated insulin-sensitizing ability | - | [7] | |

| Collagen Type I (P3H1 null mice) | Increased glycosylation of hydroxylysine in bone | Increased occupancy of normally glycosylated sites | - | [17] |

Table 2: Functional Effects of Altered this compound Glycosylation.

Association with Disease: Ehlers-Danlos Syndrome Type VI

Defects in the this compound glycosylation pathway are the underlying cause of a rare, autosomal recessive connective tissue disorder, Ehlers-Danlos Syndrome, Kyphoscoliotic Type (EDS Type VI) .

-

Biochemical Defect: EDS Type VI is caused by mutations in the PLOD1 gene, which encodes for lysyl hydroxylase 1 (LH1).[16][18] This deficiency leads to a significant reduction in the hydroxylysine content of collagens, particularly in skin.[18][19][20]

-

Consequences: The lack of hydroxylysine residues prevents the formation of stable, hydroxylysine-derived cross-links and serves as a poor substrate for glycosyltransferases.[21] This results in mechanically weak connective tissues.

-

Clinical Manifestations: Patients with EDS Type VI present with severe muscle hypotonia at birth, progressive kyphoscoliosis, joint laxity, and skin fragility.[20]

-

Biochemical Findings: Analysis of collagen from the skin of EDS Type VI patients reveals a near-complete absence of hydroxylysine.[16][18] Consequently, the levels of glycosylated hydroxylysine are also severely reduced. The activities of the collagen glycosyltransferases are typically normal in these patients.[19]

| Condition | Tissue | Hydroxylysine Level | Reference(s) |

| EDS Type VI (Patient) | Skin | Complete or near-complete lack | [16][18] |

| EDS Type VI (Patient) | Bone, Tendon, Lung, Kidney | Less pronounced reduction compared to skin | [16] |

| EDS Type VI (Parents - Carriers) | Skin | Approximately 50% of normal levels | [18] |

Table 3: Hydroxylysine Content in Ehlers-Danlos Syndrome Type VI.

Experimental Protocols

Analysis of this compound Glycosylation by Mass Spectrometry

Mass spectrometry (MS) is the primary tool for the site-specific identification and quantification of this compound glycosylation.

Detailed Methodology: Bottom-Up Glycoproteomics

-

Protein Extraction and Digestion:

-

Extract and purify the protein of interest (e.g., collagen from tissue by pepsin digestion followed by salt precipitation).[5]

-

Denature, reduce, and alkylate the protein.

-

Perform in-solution or in-gel digestion with a specific protease (e.g., trypsin). Note that glycosylation can hinder tryptic cleavage, so using other proteases like collagenase may be necessary.[5]

-

-

Glycopeptide Enrichment:

-

For complex samples, enrich for glycopeptides using techniques like hydrophilic interaction chromatography (HILIC) or hydrazide chemistry.[14]

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using reversed-phase liquid chromatography (RP-LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[3][5]

-

Acquire data using a data-dependent acquisition (DDA) method, selecting precursor ions for fragmentation.

-

Employ multiple fragmentation techniques:

-

Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD): Fragments both the peptide backbone and the glycan, yielding characteristic oxonium ions (e.g., m/z 204.08 for HexNAc, 163.06 for Hex) and neutral losses of the glycan.[22]

-

Electron-Transfer Dissociation (ETD): Preferentially cleaves the peptide backbone while leaving the labile glycan intact, which is advantageous for site localization.[22]

-

-

-

Data Analysis:

-

Use specialized software (e.g., Byonic, pGlyco, GlycoMod) to search the MS/MS data against a protein sequence database, specifying variable modifications for hydroxylation (+15.9949 Da on K), galactosylation (+162.0528 Da on hydroxylysine), and glucosyl-galactosylation (+324.1056 Da on hydroxylysine).

-

Manually validate peptide-spectrum matches (PSMs) for correct assignment of the glycosylation site and glycan composition.

-

For quantitative analysis, use label-free approaches (based on precursor ion intensity) or label-based methods (e.g., TMT) to compare glycopeptide abundance across different samples.[23][24]

-

Lysyl Hydroxylase Activity Assay

The activity of lysyl hydroxylase can be determined by measuring the formation of hydroxylysine.

Methodology: HPLC-based Assay [25][26]

-

Substrate Preparation: Synthesize a peptide substrate containing the Lys-Gly motif recognized by lysyl hydroxylases (e.g., (Pro-Pro-Gly)₅).

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Enzyme source (e.g., tissue homogenate or purified enzyme)

-

Peptide substrate

-

Reaction buffer (e.g., Tris-HCl, pH 7.8)

-

Co-factors: 2-oxoglutarate, FeSO₄, and ascorbic acid.

-

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction (e.g., by adding acid).

-

-

Product Detection:

-